molecular formula C15H21N3O2 B11731629 2-methoxy-4-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol

2-methoxy-4-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol

Cat. No.: B11731629
M. Wt: 275.35 g/mol
InChI Key: WFHANAJGYSNYOJ-UHFFFAOYSA-N
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Description

2-methoxy-4-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol is a complex organic compound that features a phenol group substituted with a methoxy group and a pyrazolylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol typically involves multiple steps. One common method involves the reaction of 2-methoxy-4-methylphenol with 4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-methoxy-4-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-4-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazolylamino group may interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-4-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol is unique due to the presence of the pyrazolylamino group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

2-methoxy-4-[[(4-methyl-1-propan-2-ylpyrazol-3-yl)amino]methyl]phenol

InChI

InChI=1S/C15H21N3O2/c1-10(2)18-9-11(3)15(17-18)16-8-12-5-6-13(19)14(7-12)20-4/h5-7,9-10,19H,8H2,1-4H3,(H,16,17)

InChI Key

WFHANAJGYSNYOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC(=C(C=C2)O)OC)C(C)C

Origin of Product

United States

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